molecular formula C10H18FNO2 B1476610 2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid CAS No. 2097943-68-3

2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1476610
CAS No.: 2097943-68-3
M. Wt: 203.25 g/mol
InChI Key: OMDJFGDBGOHVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid” has been reported in the literature . These methods often involve complex chemical reactions and require specialized knowledge and equipment. The exact synthesis process for “this compound” would depend on the specific requirements of the synthesis, such as the desired yield, purity, and cost.


Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on its molecular structure. Based on the name of the compound, it contains a piperidine ring and a fluoroethyl group, which could potentially participate in various chemical reactions .

Scientific Research Applications

Neuroleptic Agent Development

Compounds with structures related to the one have been investigated for their potential as neuroleptic agents. For example, derivatives of piperidine have been synthesized for use in metabolic studies, suggesting a role in developing treatments for neurological disorders or as markers in neuroimaging studies (Nakatsuka, Kawahara, & Yoshitake, 1981).

Corrosion Inhibition

Research on piperidine derivatives, including those with fluoroethyl groups, has explored their effectiveness as corrosion inhibitors. These compounds can adsorb onto metal surfaces, offering protection against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Kaya et al., 2016).

Selective Receptor Ligands

Fluorinated piperidine derivatives have been studied for their selectivity and efficacy as receptor ligands, particularly in the central nervous system. Such compounds could potentially lead to the development of novel treatments for CNS disorders or serve as molecular probes for neuroimaging techniques to study receptor distribution and function (Maestrup et al., 2011).

Pharmacokinetic Improvement

The introduction of fluoroethyl and related groups into piperidine-based ligands has been shown to significantly impact their pharmacokinetic properties, such as oral absorption and bioavailability. These modifications can lead to the development of more effective pharmaceutical agents by optimizing their distribution, metabolism, and excretion profiles (van Niel et al., 1999).

Properties

IUPAC Name

2-[4-(2-fluoroethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-8(10(13)14)12-6-3-9(2-5-11)4-7-12/h8-9H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDJFGDBGOHVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
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2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
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2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
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2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
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2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
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2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid

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